1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine

Description

Evolution of Pyrazole (B372694) Chemistry in Modern Research

The field of pyrazole chemistry has a rich history, originating in the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. mdpi.comwikipedia.org This was shortly followed by the first synthesis of the parent pyrazole compound by Edward Buchner in 1889. mdpi.comnumberanalytics.comglobalresearchonline.net The foundational method for creating substituted pyrazoles, known as the Knorr synthesis, involves the cyclocondensation reaction between hydrazine (B178648) derivatives and 1,3-dicarbonyl compounds. mdpi.comnumberanalytics.com This straightforward approach remains a staple in organic synthesis for accessing polysubstituted pyrazoles. mdpi.com

Over the past century, the synthetic toolbox for pyrazole derivatives has expanded significantly. mdpi.com Modern research has introduced more sophisticated and efficient methodologies, including multicomponent reactions and dipolar cycloadditions, which allow for greater molecular diversity and complexity. mdpi.com This evolution is driven by the increasing interest in the unique properties and applications of pyrazole derivatives across various scientific disciplines. mdpi.com The pyrazole ring is an aromatic heterocycle with distinct reactivity patterns; it is an electron-rich system where nucleophilic attacks are favored at positions 3 and 5, while electrophilic substitution typically occurs at position 4. mdpi.commdpi.com This inherent reactivity, combined with the ability to exist in different tautomeric forms, adds to the versatility and complexity of pyrazole chemistry. mdpi.comnih.gov

Significance of Substituted Pyrazoles as Core Scaffolds in Chemical Sciences

Substituted pyrazoles are recognized as "privileged scaffolds" in medicinal chemistry and materials science due to their wide-ranging applications. nih.govbeilstein-journals.orgnih.gov The modification of the pyrazole ring by attaching various atoms or chemical groups—a process known as substitution—fundamentally alters the molecule's physical characteristics, chemical reactivity, and biological activity. wisdomlib.org This structural versatility allows for the fine-tuning of properties to suit specific applications.

In the pharmaceutical industry, pyrazole derivatives are integral to the development of drugs with diverse therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant activities. globalresearchonline.netnih.govnih.govnih.gov Numerous FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anabolic steroid stanozolol, feature the pyrazole nucleus as a core structural motif. wikipedia.orgbeilstein-journals.org

Beyond medicine, substituted pyrazoles have found significant utility in other areas. numberanalytics.com In agrochemicals, they are used to develop new pesticides and herbicides. beilstein-journals.orgchemimpex.com In materials science, their unique photophysical properties are harnessed to create semiconductors, organic light-emitting diodes (OLEDs), and brightening agents. nih.govbeilstein-journals.org The adaptability of the pyrazole scaffold continues to make it a focal point of research for creating novel, functional molecules. mdpi.com

Contextualizing 1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine within Heterocyclic Chemistry Research

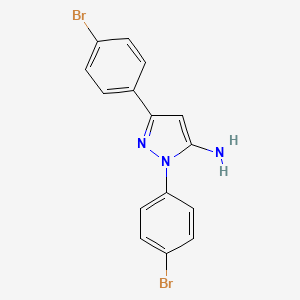

This compound is a specific substituted pyrazole that serves as a key building block in heterocyclic chemistry. Its structure is characterized by a central pyrazole ring with two 4-bromophenyl groups attached at positions 1 and 3, and an amine group at position 5. The presence of the bromophenyl groups enhances the compound's stability and solubility, facilitating its use in various synthetic processes. chemimpex.com

The amine group at the C5 position is particularly significant. 5-Aminopyrazoles are widely studied as 1,3-bis-nucleophilic reactants. mdpi.com This functionality allows the compound to react with 1,3-bis-electrophiles to construct more complex, fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. mdpi.commdpi.com

Due to its versatile structure and reactivity, this compound is a valuable intermediate in several research and development areas. chemimpex.com It is utilized in the synthesis of potential anti-cancer agents, the formulation of advanced polymers with enhanced thermal and mechanical properties, and the development of novel agrochemicals. chemimpex.com The compound is also employed in biochemical research for studies on enzyme inhibition and in analytical chemistry as a reagent. chemimpex.com

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 618098-21-8 chemimpex.combldpharm.com |

| Molecular Formula | C₁₅H₁₁Br₂N₃ chemimpex.com |

| Molecular Weight | 393.08 g/mol chemimpex.com |

| Appearance | Pale yellow to cream solid chemimpex.com |

| Melting Point | 170-176 °C chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(4-bromophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2N3/c16-11-3-1-10(2-4-11)14-9-15(18)20(19-14)13-7-5-12(17)6-8-13/h1-9H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGRZPFSQWYJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618098-21-8 | |

| Record name | 1,3-BIS(4-BROMOPHENYL)-1H-PYRAZOL-5-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Bis 4 Bromophenyl 1h Pyrazol 5 Amine

Strategic Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is the critical step in the synthesis of 1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine. The most common and direct approach involves the cyclocondensation reaction between a 1,3-dielectrophilic precursor and a hydrazine (B178648) derivative. mdpi.com For the target molecule, this translates to the reaction between a β-ketonitrile and an arylhydrazine, a method that efficiently installs the desired substituents at the 1, 3, and 5 positions of the pyrazole core. beilstein-journals.orgnih.gov

The formation of the 5-aminopyrazole ring from a β-ketonitrile (e.g., 3-(4-bromophenyl)-3-oxopropanenitrile) and an arylhydrazine (e.g., 4-bromophenylhydrazine) is a classic example of a condensation reaction followed by intramolecular cyclization. The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the 4-bromophenylhydrazine on the highly electrophilic carbonyl carbon of the β-ketonitrile.

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate, which subsequently eliminates a molecule of water to form a hydrazone intermediate.

Intramolecular Cyclization: The crucial ring-forming step involves the intramolecular nucleophilic attack of the second nitrogen atom of the hydrazone onto the carbon of the nitrile group.

Tautomerization/Aromatization: The resulting five-membered ring intermediate then undergoes tautomerization to yield the stable, aromatic this compound.

This reaction is mechanistically related to the broader class of [3+2] cycloaddition reactions, where a three-atom component (the hydrazine) reacts with a two-atom component (the α,β-unsaturated system of the ketonitrile precursor) to form a five-membered ring. organic-chemistry.orgsioc-journal.cn

The selection of appropriate precursors is paramount for achieving high yields and controlling the regiochemistry of the final product. In the synthesis of 1,3-diaryl-5-aminopyrazoles, the primary precursors are a substituted benzoylacetonitrile (B15868) and a substituted phenylhydrazine. beilstein-journals.org

For this compound, the ideal precursors are:

3-(4-bromophenyl)-3-oxopropanenitrile: This β-ketonitrile provides the C3, C4, and C5 atoms of the pyrazole ring, along with the 4-bromophenyl group at position 3 and the precursor to the C5-amine.

4-bromophenylhydrazine: This hydrazine derivative provides the N1 and N2 atoms of the ring and the 4-bromophenyl substituent at position 1.

The reaction between a non-symmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine can theoretically lead to two different regioisomers. nih.govconicet.gov.ar However, in the case of a β-ketonitrile, the distinct reactivity of the ketone and nitrile functionalities typically directs the reaction towards a single constitutional isomer, with the hydrazine's substituted nitrogen (N1) bonding to the carbon that was originally part of the nitrile group, resulting in the desired 5-amino product. nih.gov

The electronic nature of the substituents on both precursors can influence reaction rates and yields. Electron-withdrawing groups, such as the bromo-substituent on the phenyl rings, can affect the nucleophilicity of the hydrazine and the electrophilicity of the β-ketonitrile, requiring careful optimization of reaction conditions (e.g., temperature, solvent, and catalysis).

| 1,3-Diketone (R1-CO-CH2-CO-R2) | Hydrazine (R3-NHNH2) | Solvent | Major Regioisomer | Selectivity |

|---|---|---|---|---|

| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol (B145695) | 1-Methyl-3-(2-furyl)-5-(trifluoromethyl)pyrazole | 36:64 |

| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 1-Methyl-5-(2-furyl)-3-(trifluoromethyl)pyrazole | 97:3 |

| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | DMA | 1,5-Diphenyl-3-(trifluoromethyl)pyrazole | >98:2 |

Data illustrates how solvent choice and substituent electronics can dramatically alter regioselectivity in pyrazole formation.

Functionalization and Derivatization at Pyrazol-5-amine Position

An alternative synthetic strategy involves the formation of a simpler pyrazole core followed by the introduction of the desired functional groups. This approach offers flexibility in creating a library of related compounds.

One viable pathway to this compound is the post-synthesis bromination of 1,3-diphenyl-1H-pyrazol-5-amine. This involves an electrophilic aromatic substitution reaction.

Reagents: Common brominating agents include N-Bromosuccinimide (NBS), dibromohydantoin (DBDMH), or molecular bromine (Br₂) in the presence of a Lewis acid or in an appropriate solvent like acetic acid or dimethyl sulfoxide (B87167) (DMSO). beilstein-archives.orgnih.gov

Regioselectivity: The pyrazole moiety and the amine group are activating and ortho-, para-directing. However, due to steric hindrance from the bulky pyrazole ring at the ortho positions, bromination is strongly directed to the para-position of each phenyl ring. This high regioselectivity makes this a synthetically useful method.

Conditions: Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved at room temperature using N-halosuccinimides, providing an effective, metal-free protocol with moderate to excellent yields. beilstein-archives.org

| Substrate | Halogenating Agent | Solvent | Yield of 4-Halogenated Product |

|---|---|---|---|

| 3-Phenyl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | DMSO | 80% |

| 3-Phenyl-1H-pyrazol-5-amine | N-Chlorosuccinimide (NCS) | DMSO | 70% |

| 3-(4-Chlorophenyl)-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | DMSO | 85% |

The 5-amino group is a key functional handle for further derivatization, making the title compound a valuable building block. researchgate.net This amine can undergo a variety of transformations to produce more complex molecules.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-(1,3-diaryl-1H-pyrazol-5-yl)amides. This transformation is useful for modulating the electronic properties of the molecule. beilstein-journals.org

Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, which are common pharmacophores.

Coupling Reactions: The amine group can be used in coupling reactions, such as the Buchwald-Hartwig amination, to form larger, more complex structures.

Oxidative Coupling: Under specific catalytic conditions (e.g., copper-catalyzed), pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form novel azo compounds, demonstrating the reactivity of the amine and the pyrazole ring. nih.gov

Modern Catalytic and Green Chemistry Approaches

Recent advances in chemical synthesis have emphasized the development of environmentally benign and efficient methodologies. nih.govresearchgate.net These principles have been widely applied to the synthesis of pyrazole derivatives.

Green Solvents: Traditional syntheses often use high-boiling, non-polar organic solvents. Modern approaches favor the use of greener solvents like water, ethanol, or fluorinated alcohols, which can also enhance reaction rates and regioselectivity. conicet.gov.arthieme-connect.comacs.org

Catalysis: The use of catalysts can significantly improve reaction efficiency. A variety of catalysts have been employed for pyrazole synthesis, including:

Lewis acids: (e.g., Sc(OTf)₃, CeO₂/SiO₂) can activate the carbonyl group, facilitating the initial nucleophilic attack. thieme-connect.com

Heterogeneous catalysts: Nanoparticles (e.g., nano-ZnO) and solid-supported acids (e.g., silica-supported sulfuric acid) offer advantages such as high efficiency, easy separation, and reusability. nih.govthieme-connect.com

Organocatalysts: Small organic molecules like taurine (B1682933) have been used to catalyze multicomponent reactions for pyrazole synthesis in water. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound assistance are increasingly used to accelerate reaction times, often leading to higher yields and cleaner product formation compared to conventional heating. researchgate.net

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials to form the final product without isolating intermediates are highly atom-economical and efficient. rsc.orgbeilstein-journals.org The synthesis of pyrazoles from an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine is a well-established MCR. rsc.org

These green and catalytic methods, while often reported for pyrazoles in general, are directly applicable to the synthesis of this compound, offering pathways that are more sustainable and economically favorable.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis and functionalization of pyrazole systems. While direct synthesis of the pyrazole ring via cross-coupling is less common, these methods are invaluable for introducing aryl substituents, such as the 4-bromophenyl groups in the target molecule, onto a pre-formed pyrazole core or its precursors.

For instance, Suzuki coupling reactions, which involve the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex, have been utilized for the synthesis of 3,4-diarylpyrazoles from chromones and hydrazine hydrate. mdpi.com Similarly, Ullmann coupling reactions, typically using copper catalysts, can be employed to form carbon-nitrogen or carbon-carbon bonds. An example is the synthesis of complex triarylamine-pyrazole derivatives, where an N-(4-bromophenyl)-substituted pyrazole derivative is coupled with an aryl bromide in the presence of a copper catalyst. researchgate.netmdpi.com These methodologies suggest a potential retrosynthetic approach to this compound where the bromophenyl groups are introduced via palladium or copper-catalyzed cross-coupling reactions with a suitably functionalized pyrazole intermediate.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyrazole Synthesis

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd Catalyst, Base | Arylboronic acids, Chromones, Hydrazine | 3,4-Diarylpyrazoles | mdpi.com |

| Ullmann Coupling | Copper, KOH, 1,10-phenanthroline | N-(4-bromophenyl)-pyrazole derivative, 1,3,5-tribromobenzene | Tris-{[N-(pyrazol-4-yl)methylene]-4-aminophenyl}benzene | mdpi.com |

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. lew.ro The synthesis of 1-aryl-1H-pyrazole-5-amines has been shown to be highly efficient under microwave irradiation. nih.govresearchgate.net

A general and efficient method involves the reaction of an appropriate α-cyanoketone or 3-aminocrotononitrile (B73559) with an aryl hydrazine in an acidic aqueous medium. nih.gov The mixture is heated in a microwave reactor at elevated temperatures, often around 150 °C, for very short durations, typically 10-15 minutes. This rapid heating leads to high yields, often in the range of 70-90%. nih.gov The use of water as a solvent makes this method environmentally benign. lew.ro This protocol could be directly applicable to the synthesis of this compound by reacting a suitable precursor with 4-bromophenylhydrazine.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | 10-35 minutes lew.ro |

| Temperature | Varies, often reflux | Typically 150 °C nih.gov |

| Solvent | Organic solvents | Water (1M HCl) nih.gov |

| Yield | Moderate to good | Good to excellent (70-90%) nih.gov |

| Purification | Often requires chromatography | Simple filtration often sufficient researchgate.net |

Mechanochemical Synthesis Explorations

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, represents a significant advancement in green chemistry by often eliminating the need for bulk solvents. rsc.org Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-frequency vibration or rotation. thieme-connect.com

This solvent-free approach has been successfully applied to the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines. thieme-connect.com The reaction proceeds by vibrating the reactants with stainless steel balls, followed by the addition of an oxidant. This method has been shown to shorten reaction times, improve yields, and simplify work-up procedures compared to traditional solvent-based syntheses. thieme-connect.com Exploring a mechanochemical route for this compound, potentially from a chalcone (B49325) precursor and 4-bromophenylhydrazine, could offer a more sustainable and efficient synthetic pathway. rsc.orgthieme-connect.com

Scale-Up Considerations and Process Optimization

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of safety, efficiency, cost, and robustness. For pyrazole synthesis involving hydrazine, a key precursor, safety is a primary concern due to its toxicity and potential instability.

Continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing for large-scale synthesis. acs.org A continuous manufacturing process for 3-phenyl-1H-pyrazol-5-amine has been developed, demonstrating better impurity control and consistently low levels of residual hydrazine in the final product. The scalability of such a process has been proven at a multi-kilogram scale. acs.org

Process optimization is crucial for maximizing yield and purity while minimizing costs. Modern optimization techniques, such as Utopia Point Bayesian Optimization (UPBO), can efficiently explore a vast chemical space to identify optimal reaction conditions. nih.gov This machine learning-guided approach has been used to control the regioselectivity in the synthesis of N-methyl pyrazole isomers by exploring various combinations of solvents, bases, and temperatures. nih.gov Applying such computational tools to the synthesis of this compound could significantly accelerate the development of a scalable and optimized manufacturing process.

Table 3: Key Parameters for Scale-Up and Process Optimization of Pyrazole Synthesis

| Parameter | Consideration | Optimization Strategy |

|---|---|---|

| Reagent Handling | Safe handling of hazardous reagents like hydrazine. | Use of continuous flow reactors to minimize quantities at any given time. acs.org |

| Reaction Conditions | Temperature, pressure, catalyst loading, solvent choice. | Design of Experiments (DoE), Bayesian Optimization (e.g., UPBO) to identify optimal conditions. nih.gov |

| Impurity Profile | Identification and control of by-products. | In-line monitoring in continuous flow; controlled crystallization for purification. acs.org |

| Throughput | Maximizing the amount of product per unit time. | Optimization of flow rates and reactor design in continuous manufacturing. acs.org |

| Sustainability | Minimizing solvent waste and energy consumption. | Employing solvent-free (mechanochemical) or aqueous-based (microwave) methods. nih.govthieme-connect.com |

Sophisticated Spectroscopic and Structural Elucidation of 1,3 Bis 4 Bromophenyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Comprehensive 1D and 2D NMR Correlational Studies (e.g., COSY, HSQC, HMBC)

The initial ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the two bromophenyl rings and the pyrazole (B372694) ring, as well as a characteristic signal for the amine (-NH₂) protons. The integration of these signals would correspond to the number of protons in each chemical environment. Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule.

To definitively assign these signals, a suite of 2D NMR experiments would be employed:

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons, helping to assign protons within the same spin system, such as those on the bromophenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

A hypothetical data table summarizing the expected NMR assignments is presented below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyrazole Ring | |||

| C3 | - | Predicted value | H4, H of C3-Ar |

| C4 | Predicted value | Predicted value | H of C3-Ar, H of N1-Ar |

| C5 | - | Predicted value | H4, NH₂ |

| NH₂ | Predicted value | - | C5 |

| N1-Bromophenyl Ring | |||

| C1' | - | Predicted value | H2', H6' |

| C2', C6' | Predicted value | Predicted value | H6', H2' |

| C3', C5' | Predicted value | Predicted value | H2', H6' |

| C4' | - | Predicted value | H3', H5' |

| C3-Bromophenyl Ring | |||

| C1'' | - | Predicted value | H2'', H6'' |

| C2'', C6'' | Predicted value | Predicted value | H6'', H2'' |

| C3'', C5'' | Predicted value | Predicted value | H2'', H6'' |

| C4'' | - | Predicted value | H3'', H5'' |

Solid-State NMR Investigations for Polymorphic and Conformational Analysis

While solution-state NMR provides information about the molecule's average structure in a given solvent, solid-state NMR (ssNMR) can offer insights into its structure in the crystalline state. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for analyzing the conformational arrangement of the molecule in the solid phase. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state, which could reveal differences in the crystalline packing and molecular conformation of different polymorphs.

Mass Spectrometry for Molecular Architecture Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₅H₁₁Br₂N₃. The presence of two bromine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak cluster.

| Technique | Expected Result |

| HRMS (e.g., ESI-TOF) | Precise m/z value corresponding to the calculated exact mass of C₁₅H₁₁Br₂N₃, confirming the elemental composition. |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity. For this compound, key fragmentation pathways would likely involve the cleavage of the bonds connecting the bromophenyl rings to the pyrazole core and fragmentation of the pyrazole ring itself. This analysis helps to piece together the molecular architecture and confirm the proposed structure.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and offer information about the presence of specific functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

N-H stretching: The amine group would exhibit characteristic stretches in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches would appear around 3000-3100 cm⁻¹.

C=N and C=C stretching: The pyrazole and phenyl rings would show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Br stretching: A strong absorption band corresponding to the carbon-bromine bond would be expected at lower wavenumbers.

A table summarizing the expected key vibrational frequencies is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 |

| Aromatic C-H stretch | 3000 - 3100 |

| C=N / C=C stretch (ring) | 1400 - 1600 |

| C-N stretch | 1250 - 1350 |

| C-Br stretch | 500 - 600 |

By combining the data from these sophisticated spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further research and application development.

Attribution of Characteristic Functional Group Frequencies

A complete analysis using techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy would be necessary to attribute the characteristic vibrational frequencies of the functional groups within this compound.

Key vibrational modes that would be expected and their typical spectral regions include:

N-H Stretching: The primary amine (-NH2) group at the 5-position of the pyrazole ring would exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the two bromophenyl rings would appear around 3000-3100 cm⁻¹.

C=N and C=C Stretching: The pyrazole ring contains both C=N and C=C bonds, which would show stretching vibrations in the fingerprint region, approximately between 1400-1650 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the amine group and the pyrazole ring would be expected in the 1250-1350 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bonds of the bromophenyl groups would have characteristic stretching frequencies in the lower wavenumber region, typically between 500-650 cm⁻¹.

Without experimental spectra, a precise data table of these frequencies for the title compound cannot be generated.

Insights into Intermolecular Interactions and Hydrogen Bonding Networks

The presence of the 5-amino group suggests the potential for significant intermolecular hydrogen bonding. The amine protons can act as hydrogen bond donors, while the nitrogen atoms of the pyrazole ring can act as acceptors. A detailed analysis, often supported by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, would elucidate these interactions.

In the solid state, these hydrogen bonds could lead to the formation of specific supramolecular assemblies, such as dimers or extended chains. The nature and strength of these interactions play a crucial role in determining the compound's physical properties, including its melting point and solubility. For instance, N-H···N hydrogen bonds are a common feature in the crystal structures of related amino-pyrazole derivatives.

X-ray Crystallography for Three-Dimensional Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack in a crystal lattice.

Single-Crystal X-ray Diffraction Analysis of Bond Lengths, Angles, and Dihedral Angles

A crystallographic study of this compound would provide a wealth of structural information. This would include:

Bond Lengths: Precise measurements of all bond lengths within the molecule, such as the C-N and N-N bonds of the pyrazole ring, and the C-Br bonds.

Bond Angles: The angles between adjacent bonds, which define the geometry of the pyrazole ring and the orientation of the substituent groups.

Dihedral Angles: These angles describe the rotational orientation of the two bromophenyl rings relative to the central pyrazole ring. Significant twists are often observed in such multi-ring systems due to steric hindrance.

A data table for these parameters would be a standard output of a crystal structure determination, but no such published data exists for this specific compound.

Analysis of Crystal Packing and Supramolecular Synthons

The analysis of the crystal packing would reveal how the individual molecules of this compound are arranged in the solid state. This is governed by intermolecular forces such as hydrogen bonding, halogen bonding (involving the bromine atoms), and π-π stacking interactions between the aromatic rings.

The identification of "supramolecular synthons" would be a key aspect of this analysis. These are robust and predictable patterns of intermolecular interactions. For this molecule, potential synthons could include the aforementioned N-H···N hydrogen bonds forming dimeric or catemeric motifs. Halogen bonds of the C-Br···N or C-Br···π type could also play a significant role in directing the crystal packing.

Computational and Theoretical Investigations of 1,3 Bis 4 Bromophenyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to predicting the molecular properties of 1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine. DFT, a widely used method, offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules. These calculations can elucidate the electronic behavior, charge distribution, and vibrational modes of the compound.

The electronic properties of pyrazole (B372694) derivatives are a key focus of theoretical studies. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they determine the molecule's reactivity and electronic transition properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.gov For pyrazole derivatives, this gap is influenced by the nature and position of substituents on the rings.

In a theoretical study on the closely related compound 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole using Time-Dependent DFT (TD-DFT) methods, the HOMO and LUMO energies were calculated. nih.gov These calculations indicate that the charge transfer within the molecule is a key aspect of its electronic behavior. nih.gov The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. Analysis of pyrazole derivatives often shows that the HOMO is distributed over the pyrazole ring and the amine group, while the LUMO is concentrated on the phenyl rings.

The presence of the electron-donating amino group (-NH2) at the C5 position and the electron-withdrawing bromo-substituted phenyl rings at the N1 and C3 positions creates a push-pull electronic effect. This intramolecular charge transfer (ICT) from the donor to the acceptor parts of the molecule is a crucial factor in its electronic properties. nih.gov Natural Bond Orbital (NBO) analysis of similar structures confirms this charge delocalization, highlighting the stability conferred by hyperconjugative interactions. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Properties of a Related Pyrazole Derivative

| Property | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Energy Gap (ΔE) | A small energy gap indicates chemical reactivity nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

For pyrazole derivatives, MEP analysis typically reveals that the most negative potential is localized around the nitrogen atoms of the pyrazole ring and the amino group, making these the primary sites for electrophilic interaction. researchgate.net In a study of 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a structurally analogous compound, the MEP map showed negative regions around the pyrazole nitrogens and the carbonyl oxygen. researchgate.net Conversely, the positive potential is generally found around the hydrogen atoms of the amino group and the phenyl rings. This distribution of charge is critical for understanding intermolecular interactions, such as hydrogen bonding.

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. A scaled quantum mechanical force field (SQMFF) methodology is often employed to improve the agreement between calculated and experimental frequencies. nih.gov

In a detailed spectroscopic study of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, both FT-IR and FT-Raman spectra were recorded and analyzed with the aid of DFT calculations. nih.gov Key vibrational modes for pyrazole derivatives include:

N-H stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the high-frequency region.

C-H stretching: Aromatic C-H stretching modes from the phenyl rings are also found at high wavenumbers.

C=N and C=C stretching: Vibrations from the pyrazole and phenyl rings appear in the 1400-1600 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching frequency is expected at lower wavenumbers, typically in the 550-850 cm⁻¹ range. researchgate.net

These theoretical predictions are invaluable for confirming the molecular structure and interpreting experimental spectroscopic data.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Pyrazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretching | 3300-3500 |

| Phenyl | C-H Stretching | 3000-3100 |

| Pyrazole/Phenyl | C=N / C=C Stretching | 1400-1600 |

| Bromophenyl | C-Br Stretching | 550-850 researchgate.net |

Note: These are general ranges for related compounds. Specific calculated values for the target molecule were not found.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of this compound are determined by the rotation around single bonds, particularly the bonds connecting the phenyl rings to the central pyrazole core.

For instance, in the crystal structure of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the N-bound and C-bound phenyl rings are twisted out of the pyrazole plane by significant angles. nih.gov Similarly, analysis of 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole shows that the phenyl rings attached to the pyrazole core are not coplanar. nih.gov The rotation around the N1-C(phenyl) and C3-C(phenyl) bonds leads to different rotational isomers (conformers). Computational studies can map the potential energy surface by calculating the energy of the molecule as a function of these dihedral angles, allowing for the identification of the most stable, low-energy conformations.

Substituents on the pyrazole and phenyl rings play a crucial role in determining the molecule's final conformation and electronic properties. nih.govresearchgate.net The size and electronic nature of the substituents affect both steric and electronic interactions within the molecule.

Theoretical Reaction Mechanism Predictions

Computational chemistry offers powerful tools to elucidate the pathways of chemical reactions. For the synthesis of this compound, theoretical predictions can map out the most probable reaction mechanisms, identifying key intermediates and transition states.

The synthesis of 5-aminopyrazoles often involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org Theoretical studies on similar pyrazole syntheses have utilized Density Functional Theory (DFT) to model the reaction pathway. aip.org A crucial step in this process is the intramolecular cyclization of the hydrazone intermediate. Transition state analysis for this step allows for the determination of the activation energy, providing a quantitative measure of the reaction's feasibility.

For the formation of this compound, a plausible synthetic route involves the reaction of a β-ketonitrile with 4-bromophenylhydrazine. Computational analysis of this reaction would involve locating the transition state for the nucleophilic attack of the hydrazine (B178648) nitrogen on the nitrile carbon. The geometric and energetic properties of this transition state are critical for understanding the reaction kinetics.

Table 1: Illustrative Transition State Analysis Data for Pyrazole Ring Formation

| Parameter | Value |

| Activation Energy (kcal/mol) | 15-25 |

| Imaginary Frequency (cm⁻¹) | -200 to -400 |

| Key Bond Distance (Å) (N-C) | 1.8 - 2.2 |

Note: This data is illustrative and based on typical values from computational studies of pyrazole synthesis, not specific to this compound.

The prediction of reactive sites within a molecule is a key application of computational chemistry, often accomplished through the analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). researchgate.net For this compound, these analyses can predict how the molecule will interact with electrophiles and nucleophiles.

The MEP map would likely indicate that the nitrogen atoms of the pyrazole ring and the amino group are regions of negative potential, making them susceptible to electrophilic attack. Conversely, regions of positive potential would be prone to nucleophilic attack. The HOMO and LUMO distributions reveal the electron-donating and electron-accepting capabilities of different parts of the molecule, respectively. In many pyrazole derivatives, the HOMO is localized on the pyrazole ring and the amino group, while the LUMO is distributed over the aromatic rings. aip.org

Table 2: Predicted Reactivity Sites in this compound

| Site | Predicted Reactivity | Computational Indicator |

| Pyrazole Ring Nitrogens | Electrophilic Attack | Negative MEP, High HOMO density |

| Amino Group Nitrogen | Electrophilic Attack | Negative MEP, High HOMO density |

| Bromophenyl Rings | Electrophilic/Nucleophilic Substitution | Dependent on substituent effects |

Note: This table is a qualitative prediction based on the general electronic properties of pyrazole derivatives.

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum mechanical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. researchgate.net For this compound, MD simulations can reveal information about its conformational flexibility, interactions with solvent molecules, and potential for intermolecular interactions such as hydrogen bonding.

Simulations in a solvent like water or DMSO would show how the solvent molecules arrange themselves around the solute, and how this solvation shell influences the molecule's conformation. The torsional angles between the pyrazole ring and the two bromophenyl rings are key degrees of freedom that would be monitored during an MD simulation to understand the molecule's flexibility. The stability of any observed intramolecular hydrogen bonds could also be assessed. researchgate.net

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

For this compound, theoretical calculations of its ¹H and ¹³C NMR spectra would help in the assignment of experimental peaks. Similarly, the calculated IR spectrum would show the characteristic vibrational modes, such as the N-H stretches of the amino group and the C=N and C=C stretching frequencies of the pyrazole and phenyl rings. The predicted UV-Vis spectrum would indicate the wavelengths of maximum absorption, corresponding to electronic transitions within the molecule, which are often π-π* transitions in such conjugated systems. researchgate.net

Table 3: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Theoretical Prediction | Experimental Observation |

| ¹H NMR (δ, ppm) | 6.5-8.0 | Consistent with aromatic and amine protons |

| ¹³C NMR (δ, ppm) | 100-150 | Consistent with aromatic and pyrazole carbons |

| IR (ν, cm⁻¹) | N-H stretch: 3300-3500 | Strong bands in the N-H stretching region |

| UV-Vis (λmax, nm) | 250-350 | Absorption bands in the UV region |

Note: This data is illustrative and represents typical ranges for similar aromatic pyrazole compounds.

Reactivity and Derivatization Chemistry of 1,3 Bis 4 Bromophenyl 1h Pyrazol 5 Amine

Reactions at the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic heterocycle. nih.gov Its reactivity towards electrophiles and nucleophiles is determined by the electron distribution within the ring, which is significantly influenced by its substituents. In 1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine, the 5-amino group is a strong electron-donating group, which increases the electron density of the pyrazole ring, particularly at the C4 position. nih.govbeilstein-journals.org

The two 4-bromophenyl groups attached to the pyrazole ring at the N1 and C3 positions are susceptible to electrophilic aromatic substitution (EAS). The reactivity of these rings is governed by the combined electronic effects of the bromine atom and the pyrazole core.

Typical Reactions : Standard EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation can be performed on the phenyl rings. scribd.com The precise regioselectivity would depend on the specific reaction conditions and the subtle interplay of electronic and steric factors. For instance, nitration would likely introduce a nitro group at the positions ortho to the pyrazole substituent, meta to the bromine atom.

The pyrazole ring is inherently electron-rich and thus generally resistant to nucleophilic aromatic substitution (SNAr). encyclopedia.pub Nucleophilic attack is disfavored due to the high electron density of the aromatic system.

However, such reactions can be facilitated if the pyrazole ring is substituted with potent electron-withdrawing groups that can activate the ring towards nucleophilic attack by stabilizing a negative charge in a Meisenheimer-like intermediate. In the case of this compound, the ring is enriched with electrons by the 5-amino group, making it particularly unreactive towards nucleophiles. encyclopedia.pub Nucleophilic substitution on the pyrazole ring itself is therefore not a common reaction pathway for this compound under standard conditions. The C3 and C5 positions are generally the most electrophilic sites on a pyrazole ring, but the presence of the bulky bromophenyl and amino groups at these positions further hinders any potential nucleophilic attack. nih.govresearchgate.net

Transformations of the Amine Functionality

The exocyclic 5-amino group is the most nucleophilic center in the molecule and is readily functionalized. nih.govbeilstein-journals.org This reactivity allows for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. nih.gov

The primary amine at the C5 position can be easily derivatized through reactions with various electrophiles.

Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding N-acyl derivatives (amides). This is a common strategy to introduce diverse functional groups. nih.govbeilstein-journals.org

Alkylation : N-alkylation can be achieved using alkyl halides. However, polyalkylation can be a competing side reaction. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is an alternative method to yield secondary or tertiary amines. nih.govorganic-chemistry.org

Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords sulfonamides. nih.govresearchgate.net This reaction is often used to synthesize compounds with potential biological activity.

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine, 0°C to rt | N-(1,3-Bis(4-bromophenyl)-1H-pyrazol-5-yl)acetamide |

| Alkylation | Methyl Iodide (CH₃I) | K₂CO₃, DMF | N-Methyl-1,3-bis(4-bromophenyl)-1H-pyrazol-5-amine |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine, rt | N-(1,3-Bis(4-bromophenyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide |

The 5-amino group readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). scirp.org These imines are valuable intermediates for the synthesis of more complex heterocyclic systems. For example, condensation with β-dicarbonyl compounds or α,β-unsaturated ketones can lead to the formation of fused pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines through intramolecular cyclization of the initially formed imine or enamine intermediate. beilstein-journals.orgresearchgate.netnih.gov

Multicomponent reactions involving 5-aminopyrazoles, an aldehyde, and a third component with an active methylene (B1212753) group are a powerful tool for the rapid construction of diverse and complex molecular architectures. documentsdelivered.com

Cross-Coupling Reactions at the Brominated Phenyl Moieties

The two 4-bromophenyl groups are key functional handles for derivatization via transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily transformed into new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, allowing for the introduction of a vast range of substituents.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the bromophenyl groups with aryl or vinyl boronic acids or esters. rsc.orgrsc.org It is a highly effective method for forming biaryl structures, enabling the extension of the molecule's π-conjugated system. nih.govmdpi.com

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the bromophenyl groups with primary or secondary amines, catalyzed by a palladium complex. nih.govwikipedia.org It is a powerful method for synthesizing complex triarylamines or other arylated amine structures. organic-chemistry.orgsynarchive.com

Sonogashira Coupling : This palladium- and copper-cocatalyzed reaction couples the bromophenyl groups with terminal alkynes to form arylalkynes. wikipedia.orgnih.gov This reaction is instrumental in the synthesis of conjugated enynes and other acetylene-containing molecules for applications in materials science and pharmaceuticals. organic-chemistry.orglibretexts.org

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ | C-C (Aryl-Aryl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/XPhos or BINAP | NaOtBu, K₂CO₃ | C-N (Aryl-Amine) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | C-C (Aryl-Alkyne) |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. In the case of this compound, the two C-Br bonds can be sequentially or simultaneously substituted with various aryl and heteroaryl groups. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

The reactivity of the two bromophenyl groups can be influenced by steric hindrance and electronic effects. The bromophenyl group at the 1-position of the pyrazole ring is generally more sterically accessible than the one at the 3-position. This difference in steric environment could potentially allow for selective mono-arylation at the 1-position under carefully controlled reaction conditions.

A variety of aryl and heteroaryl boronic acids can be employed in the Suzuki-Miyaura coupling with this compound to introduce a wide range of functional groups. This versatility allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO gap and influence the fluorescence characteristics of the compounds.

Research on related brominated aminopyrazole systems has demonstrated the feasibility of such transformations. researchgate.netrsc.orgrsc.org For example, the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been successfully achieved using the XPhos Pd G2 precatalyst. rsc.org Similarly, efficient coupling of halogenated aminopyrazoles with a range of aryl, heteroaryl, and styryl boronic acids has been developed. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >90 |

| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | >85 |

| 3 | This compound | 2-Thienylboronic acid | XPhos Pd G2 | K₃PO₄ | THF/H₂O | 80 | >90 |

Note: The data in this table is hypothetical and based on typical conditions reported for similar compounds.

Heck and Sonogashira Coupling for Alkene and Alkyne Derivatization

Beyond aryl-aryl bond formation, the bromophenyl moieties of this compound can also be functionalized with alkenes and alkynes via Heck and Sonogashira coupling reactions, respectively. These reactions further expand the synthetic utility of this scaffold, allowing for the introduction of unsaturated functionalities.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction would enable the introduction of vinyl groups onto the bromophenyl rings of the parent molecule. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The stereoselectivity of the Heck reaction is generally high, leading predominantly to the trans isomer. The reactivity of pyrazole-based systems in Heck reactions has been documented, suggesting the feasibility of this transformation on the target compound. acs.orgmdpi.com

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. This reaction provides a direct route to the synthesis of arylalkynes. The Sonogashira coupling of the two bromophenyl groups in this compound would lead to the formation of di-alkynyl substituted pyrazole derivatives. These extended π-systems are often of interest for their potential applications in materials science and as fluorescent probes. The Sonogashira coupling of bromophenyl-substituted heterocycles is a well-established transformation. wikipedia.orgnih.govorganic-chemistry.org

Table 2: Potential Heck and Sonogashira Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Stilbene derivative |

| Heck | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | Cinnamate derivative |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Diphenylacetylene derivative |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | Bis(trimethylsilylethynyl) derivative |

Note: This table presents potential reaction partners and conditions based on established methodologies for similar substrates.

Metal Complexation Chemistry

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for the synthesis of metal complexes. The nitrogen atoms of the pyrazole ring and the exocyclic amino group can all act as Lewis bases, allowing for a variety of coordination modes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of metal precursor and reaction conditions (e.g., temperature, stoichiometry) will influence the structure and nuclearity of the resulting complex.

Characterization of the synthesized metal complexes would be achieved through a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy can provide information about the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the N-H and C=N bonds. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of diamagnetic complexes in solution. For paramagnetic complexes, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy would be more informative. Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry.

While no specific metal complexes of this compound have been reported in the literature, the coordination chemistry of related aminopyrazole derivatives has been explored. researchgate.netacs.orgnih.gov These studies provide a basis for predicting the potential coordination behavior of the title compound.

Coordination Modes and Ligand Field Theories

Based on the structure of this compound, several coordination modes can be envisaged. The ligand could act as a monodentate donor through the N2 atom of the pyrazole ring or the nitrogen of the amino group. More likely, it could function as a bidentate chelating ligand, coordinating to a metal center through both the N2 pyrazole nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring. The possibility of bridging coordination, where the ligand links two or more metal centers, also exists, potentially leading to the formation of polynuclear complexes or coordination polymers.

Ligand Field Theory (LFT) provides a theoretical framework for understanding the electronic structure and properties of metal complexes. wikipedia.orglibretexts.org The coordination of this compound to a transition metal ion will cause a splitting of the metal d-orbitals into different energy levels. The magnitude of this splitting (Δ) depends on the nature of the metal ion, its oxidation state, the coordination geometry, and the field strength of the ligand.

The electronic properties of the ligand can be further tuned by derivatization of the bromophenyl groups, as discussed in section 5.3. The introduction of electron-donating or electron-withdrawing substituents on the phenyl rings could modulate the electron density on the coordinating nitrogen atoms, thereby influencing the ligand field strength and, consequently, the magnetic and spectroscopic properties of the resulting metal complexes.

Advanced Applications and Mechanistic Studies Involving 1,3 Bis 4 Bromophenyl 1h Pyrazol 5 Amine in Specialized Fields

Materials Science: Exploration of Electronic and Photophysical Properties

The unique structure of 1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine, which combines a pyrazole (B372694) core with bromophenyl groups, makes it a compound of interest for materials science. The pyrazole ring system and its substituents offer a versatile platform for tuning electronic and photophysical properties.

Theoretical Frameworks for Optoelectronic Characteristics

The optoelectronic characteristics of pyrazole derivatives are closely linked to their planar structures, π-extended conjugation, and the nature of their heteroatoms. rsc.org Fused pyrazole systems, in particular, are considered attractive scaffolds for organic optoelectronic materials. rsc.org Theoretical studies, often employing Density Functional Theory (DFT), are crucial for predicting and understanding the electronic behavior of these molecules.

| Compound Type | Key Structural Feature | Calculated HOMO Level (eV) | Calculated LUMO Level (eV) | Energy Gap (eV) | Potential Application |

|---|---|---|---|---|---|

| Triarylamine-Pyrazole Conjugate | Extended π-conjugation, hole-transporting moiety | -5.10 | -2.05 | 3.05 | Hole-Transport Layer (HTL) in OLEDs/PVs |

| Fused Pyrazole System | Planar, rigid structure | -5.80 | -2.50 | 3.30 | Fluorescent Emitter |

| Donor-Acceptor Pyrazole | Intramolecular charge transfer character | -5.45 | -2.85 | 2.60 | Non-linear Optics, Sensors |

Design of Novel Functional Materials Based on Electronic Structure Manipulation

The design of novel functional materials hinges on the ability to manipulate the electronic structure of the core molecule. For pyrazole derivatives like this compound, this can be achieved through several strategies. The bromophenyl groups offer sites for further functionalization via cross-coupling reactions, allowing for the extension of the π-conjugated system or the introduction of specific electron-donating or -withdrawing groups.

Role as a Monomer in Polymer Synthesis for Advanced Materials

This compound is utilized in the formulation of advanced materials, particularly in the creation of polymers with enhanced thermal and mechanical properties. chemimpex.com The presence of two bromine atoms and a reactive amine group makes it a suitable monomer for polycondensation reactions.

A relevant example is the synthesis of pyrazole-based microporous organic polymers (MOPs). acs.org Although using a different pyrazole monomer (3,5-diphenyl-1H-pyrazole), the study demonstrates that the pyrazole nucleus can be integrated into robust polymer networks. acs.org The resulting pyrazole-based MOP exhibited significant CO2 absorption, highlighting its potential for gas capture applications. acs.org The incorporation of the pyrazole unit into the polymer backbone imparts specific properties, such as high nitrogen content, which can enhance surface affinity for gases like CO2. The bifunctional nature of this compound (via its bromine atoms) allows it to act as a building block for conjugated microporous polymers (CMPs), which are of interest for heterogeneous catalysis, sensing, and gas storage.

| Property | Value | Significance |

|---|---|---|

| BET Surface Area | 689 m²/g | High surface area for gas adsorption and catalysis. |

| CO₂ Uptake (273 K, 1 bar) | 202 mg/g | Excellent capacity for carbon capture. |

| Thermal Stability | Stable up to 400 °C | Suitable for applications under harsh conditions. |

Catalysis: Ligand Design and Mechanistic Investigations

The pyrazole scaffold is a cornerstone in coordination chemistry, and its derivatives are widely used as ligands in catalysis. The nitrogen atoms of the pyrazole ring are excellent coordination sites for a variety of metal ions. research-nexus.netdntb.gov.ua

Development of Chiral Ligands for Asymmetric Catalysis (theoretical/mechanistic focus)

The structure of this compound is a promising starting point for the development of chiral ligands for asymmetric catalysis. The amine group can be readily functionalized to introduce chiral auxiliaries. Furthermore, pyrazole-based aldehydes have been identified as promising precursors for generating asymmetric imine ligands. rsc.org

Mechanistically, the pyrazole core can play a multifaceted role in catalysis. The N-H group of an unsubstituted pyrazole ligand (a protic pyrazole) can act as a proton-responsive site. nih.gov This allows for metal-ligand cooperation, where the ligand actively participates in the catalytic cycle, for example, through proton-coupled electron transfer or by acting as an acid-base catalyst. nih.gov In the context of this compound, derivatization of the amine could lead to ligands where the pyrazole N-H and the new chiral moiety work in concert to create a highly stereoselective catalytic pocket. The use of 5-aminopyrazoles in asymmetric Friedel–Crafts-type reactions catalyzed by chiral-at-metal Rh(III) complexes has been demonstrated, achieving high yields and excellent enantioselectivity, which underscores the potential of this class of compounds. rsc.org

Role in Organocatalysis and Metal-Free Catalysis

The inherent reactivity of the pyrazole ring and its functional groups allows for its use in organocatalysis and metal-free catalytic systems. Several synthetic procedures involving pyrazole derivatives have been developed that proceed efficiently without the need for metal catalysts. nih.govbeilstein-journals.orgnih.gov For instance, metal- and catalyst-free methods have been established for the synthesis of pyrazole-conjugated thioamides. nih.govbeilstein-journals.org

Furthermore, pyrazole derivatives can be incorporated into polymeric structures to create heterogeneous organocatalysts. For example, a poly(aniline-co-melamine) nanocomposite has been effectively used as a catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazole-5-ol) derivatives. nih.govfrontiersin.org In such systems, the basic amine groups within the polymer matrix can catalyze reactions like Knoevenagel condensation and subsequent Michael additions involving pyrazole precursors. frontiersin.org This approach combines the catalytic activity of organic functional groups with the practical advantages of a recyclable, heterogeneous catalyst. The amine group in this compound could potentially serve a similar catalytic role, either as a homogeneous organocatalyst or when immobilized on a solid support.

Medicinal Chemistry: Structure-Activity Relationship (SAR) Hypotheses and Mechanistic Insights

The compound this compound serves as a significant scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural features, including the diaryl-substituted pyrazole core and the reactive 5-amino group, provide a foundation for exploring structure-activity relationships (SAR) and understanding the mechanistic basis of its biological activities. Theoretical and computational approaches are instrumental in elucidating these aspects, guiding the rational design of more potent and selective bioactive molecules. The presence of bromophenyl groups further enhances its potential, contributing to its stability and facilitating its application in organic synthesis and medicinal chemistry. chemimpex.com Researchers have leveraged this compound in the pursuit of new anti-cancer and anti-inflammatory drugs. chemimpex.com

Theoretical Mechanisms of Receptor-Ligand Interactions

The theoretical mechanisms governing the interaction of this compound derivatives with biological receptors are multifaceted, involving a combination of electrostatic, hydrophobic, and hydrogen bonding interactions. The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors, while the 5-amino group can serve as a hydrogen bond donor, facilitating anchoring to the active sites of target proteins.

The two 4-bromophenyl substituents play a crucial role in defining the molecule's interaction profile. The bromine atoms, being electronegative, can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in molecular recognition and drug design. These halogen bonds can form with electron-rich atoms such as oxygen or nitrogen in the amino acid residues of a receptor's binding pocket. Furthermore, the phenyl rings themselves provide a significant hydrophobic surface area, enabling van der Waals interactions with nonpolar regions of the target protein.

Scaffold-Based Rational Design Strategies for Bioactive Compounds

The this compound scaffold is an exemplary starting point for rational drug design due to its synthetic tractability and proven biological relevance. chemimpex.com Design strategies often focus on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.

One common strategy involves the derivatization of the 5-amino group. This primary amine can be readily acylated, alkylated, or incorporated into larger heterocyclic systems to introduce new functionalities. These modifications can lead to the formation of additional hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the target receptor, thereby improving binding affinity. For instance, the introduction of a sulfonamide moiety can significantly enhance the inhibitory activity of pyrazole derivatives against certain enzymes. nih.gov

Another key approach is the modification of the 4-bromophenyl rings. The bromine atoms can be replaced with other substituents to probe the electronic and steric requirements of the binding pocket. For example, replacing bromine with smaller, more electron-donating groups like methyl, or larger, more lipophilic groups can systematically alter the compound's interaction profile. Structure-activity relationship studies on related 4-arylazo-3,5-diamino-1H-pyrazoles have demonstrated that substitutions on the aryl ring can significantly impact biological activity. nih.gov

Furthermore, the pyrazole ring itself can be a target for modification. While the 1,3-diaryl-5-amino substitution pattern is often crucial for activity, exploration of other substitution patterns can lead to the discovery of novel bioactivities. The inherent versatility of pyrazole synthesis allows for the creation of a diverse library of analogs for screening and optimization. nih.gov

Computational Prediction of Binding Affinities and Molecular Docking Studies (theoretical focus)

Computational methods, particularly molecular docking and binding affinity prediction, are indispensable tools for investigating the therapeutic potential of compounds derived from the this compound scaffold. These in silico techniques provide valuable insights into the binding modes and interaction energies of ligands with their target proteins, guiding the prioritization of compounds for synthesis and biological evaluation.

Molecular docking simulations can predict the preferred orientation of a ligand within the active site of a receptor. For derivatives of this compound, docking studies can help visualize how the bromophenyl groups occupy hydrophobic pockets and how the 5-amino group and pyrazole nitrogens form hydrogen bonds with key amino acid residues. For example, in a theoretical study of a related pyrazole derivative, 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole, molecular docking was used to predict its binding interactions with acetylcholinesterase and butyrylcholinesterase enzymes. dergipark.org.tr

The results of molecular docking are often quantified by a scoring function that estimates the binding affinity. Lower binding energy scores generally indicate a more favorable interaction. These predictions can be used to rank a series of virtual compounds and select the most promising candidates for further investigation.

To provide a more quantitative prediction of binding affinity, more rigorous computational methods can be employed. These methods, while computationally more intensive, can offer a more accurate estimation of the free energy of binding. The use of such computational tools is crucial in modern drug discovery to accelerate the design-synthesize-test cycle. The table below illustrates hypothetical binding energy data from a computational study of this compound derivatives against a hypothetical protein kinase.

| Compound ID | Modification on 5-amino group | Modification on Bromophenyl Ring | Predicted Binding Energy (kcal/mol) |

| BPP-001 | -NH2 (unmodified) | 4-Bromo (unmodified) | -8.5 |

| BPP-002 | -NH-Acetyl | 4-Bromo (unmodified) | -9.2 |

| BPP-003 | -NH-SO2-CH3 | 4-Bromo (unmodified) | -10.1 |

| BPP-004 | -NH2 (unmodified) | 4-Chloro | -8.2 |

| BPP-005 | -NH2 (unmodified) | 4-Trifluoromethyl | -9.5 |

This table is for illustrative purposes and does not represent actual experimental data.

Such computational predictions, when combined with experimental validation, provide a powerful framework for understanding the structure-activity relationships and for the rational design of novel therapeutic agents based on the this compound scaffold.

Future Research Directions and Unexplored Avenues for 1,3 Bis 4 Bromophenyl 1h Pyrazol 5 Amine

Novel Synthetic Routes and Sustainable Chemistry Innovations

Future research could significantly benefit from the development of novel and sustainable synthetic methodologies for 1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine and its derivatives. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. nih.gov

Green Synthesis Approaches: Exploration of green chemistry principles could lead to more environmentally friendly synthetic routes. nih.govacs.org This includes the use of aqueous media, biodegradable catalysts, and energy-efficient reaction conditions like microwave or ultrasound assistance. nih.govias.ac.in For instance, one-pot, multi-component reactions (MCRs) in aqueous ethanol (B145695) have proven effective for synthesizing 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles, a strategy that could be adapted for the target molecule. researchgate.net The use of recyclable catalysts, such as modified layered double hydroxides (LDHs) or nano catalysts, could also enhance the sustainability of the synthesis. nih.gov

Catalyst-Free and Alternative Energy Syntheses: Developing catalyst-free synthetic methods or employing alternative energy sources are promising avenues. ias.ac.in Research into solvent-free reaction conditions or the use of deep eutectic solvents could further minimize the environmental impact. acs.orgias.ac.in These approaches not only align with green chemistry principles but also offer potential advantages in terms of cost-effectiveness and simplified purification processes. nih.govresearchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multi-component Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. researchgate.netresearchgate.net | Adaptation for 1,3-diaryl-1H-pyrazol-5-amine synthesis. |

| Aqueous Media Synthesis | Environmentally benign, low cost, enhanced reactivity in some cases. acs.orgnih.gov | Overcoming solubility challenges of non-polar reactants. |

| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. ias.ac.in | Optimization of reaction parameters for specific pyrazole (B372694) derivatives. |

| Recyclable Catalysts (e.g., LDHs) | Sustainability, cost-effectiveness, reduced metal contamination. nih.gov | Design and application of catalysts for pyrazole ring formation. |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques (NMR, IR, MS) are essential for routine characterization, advanced methods can provide deeper insights into the dynamic processes and subtle structural features of this compound.